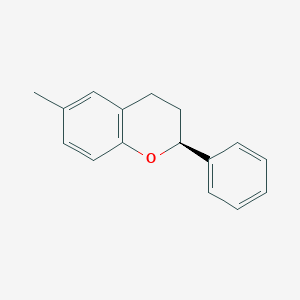

(S)-6-Methyl-2-phenylchroman

Description

Significance of the Chroman Scaffold in Chemical and Biological Sciences

The versatility of the chroman ring system makes it a valuable template in medicinal chemistry and drug discovery. nih.govacs.orgnih.gov Researchers have extensively explored chroman derivatives for their potential therapeutic applications, which span a wide spectrum of diseases. uevora.ptnih.govrjptonline.org The chroman structure is a key component in compounds developed as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of neurodegenerative diseases. uevora.pt Furthermore, the chroman scaffold is integral to flavonoids, a class of plant-derived polyphenolic compounds known for their broad pharmacological properties. uevora.pt

Stereochemical Considerations in Chiral Chroman Derivatives

The introduction of a substituent at the C2 position of the chroman ring, as seen in 2-substituted chromanes, often results in the formation of a chiral center. This chirality adds a crucial dimension to the molecule's biological and chemical properties. mdpi.comnih.gov The three-dimensional arrangement of atoms, or stereochemistry, at this chiral center can significantly influence the molecule's interaction with biological targets, which are themselves chiral. vulcanchem.com

The different spatial arrangements of a chiral molecule are known as enantiomers, which are non-superimposable mirror images of each other. yale.edu In the context of chroman derivatives, the (R) and (S) enantiomers can exhibit markedly different biological activities. nih.govvulcanchem.com This stereospecificity is a fundamental concept in pharmacology and medicinal chemistry, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.

The stereochemistry of 2-substituted chromanes also influences their physical properties, such as the specific optical rotation (SOR). mdpi.comnih.gov The sign of the SOR is related to the helicity of the dihydropyran ring within the chroman structure. mdpi.comnih.gov For instance, 2-aryl chromanes with a particular helicity (P-helicity) tend to exhibit negative SORs. mdpi.comnih.gov

Enantiomeric Purity and Absolute Configuration Determination

Given the stereospecific nature of their biological activity, the enantiomeric purity of chiral chroman derivatives is of paramount importance. libretexts.orgthieme-connect.de Enantiomeric purity, often expressed as enantiomeric excess (ee), quantifies the amount of one enantiomer present in a mixture compared to the other. libretexts.orgnih.gov A sample with high enantiomeric purity consists predominantly of one enantiomer.

Several analytical techniques are employed to determine the enantiomeric purity of chiral compounds. libretexts.orgthieme-connect.de Chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) using chiral stationary phases, are powerful tools for separating and quantifying enantiomers. libretexts.orgnih.gov Nuclear magnetic resonance (NMR) spectroscopy, in the presence of chiral solvating agents or chiral shift reagents, can also be used to differentiate between enantiomers. libretexts.org

The determination of the absolute configuration, which describes the actual three-dimensional arrangement of the substituents at a chiral center (designated as R or S), is another critical aspect of stereochemical analysis. yale.eduthieme-connect.de Chiroptical spectroscopic methods, including electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and specific optical rotation (SOR), are widely used for this purpose. mdpi.com These techniques rely on the differential interaction of enantiomers with polarized light. mdpi.comnih.gov X-ray crystallography of a single crystal of a chiral compound or its derivative provides an unambiguous determination of its absolute configuration. mdpi.com

Physicochemical Properties of (S)-6-Methyl-2-phenylchroman

| Property | Value |

| Molecular Formula | C₁₆H₁₆O |

| Molecular Weight | 224.30 g/mol |

| Melting Point | 162–164°C |

| Boiling Point | 525.7°C at 760 mmHg |

| Solubility in Water | 0.12 mg/mL (sparingly soluble) |

| Solubility in DMSO | 48 mg/mL (highly soluble) |

| Solubility in Ethanol | 22 mg/mL (highly soluble) |

| LogP (Octanol-Water Partition Coefficient) | 3.11 |

Key NMR Signals for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.39–3.41 | m | 1H, H3 |

| 4.10–4.32 | dd | 2H, H4 and H5 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16O |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

(2S)-6-methyl-2-phenyl-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C16H16O/c1-12-7-9-16-14(11-12)8-10-15(17-16)13-5-3-2-4-6-13/h2-7,9,11,15H,8,10H2,1H3/t15-/m0/s1 |

InChI Key |

NPTFYGOMFVUHHP-HNNXBMFYSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)O[C@@H](CC2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Asymmetric Synthesis Methodologies for Chiral Chromans

Catalytic Enantioselective Approaches for Chroman Core Formation

Catalytic enantioselective reactions provide an efficient and atom-economical route to chiral chromans. These methods utilize small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. The primary strategies involve the formation of the heterocyclic ring through intramolecular reactions or cycloadditions, where the stereochemistry is controlled by the chiral catalyst.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral chromans. mdpi.com This approach avoids the use of often toxic and expensive transition metals and relies on small organic molecules to catalyze reactions. mdpi.com Bifunctional organocatalysts and cascade reactions are particularly prominent in this area. mdpi.comresearchgate.netrsc.orgmdpi.com

Bifunctional organocatalysts, such as those based on thiourea (B124793) and squaramide scaffolds, are highly effective in promoting the asymmetric synthesis of chromans. mdpi.comresearchgate.netrsc.orgmdpi.com These catalysts possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bonding donor site (the thiourea or squaramide moiety). This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile, leading to highly organized transition states and excellent stereocontrol. core.ac.uk

For instance, cinchona alkaloid-derived thiourea and squaramide catalysts have been successfully employed in the intramolecular oxa-Michael addition of phenols bearing an α,β-unsaturated carbonyl group to afford chiral chromans. core.ac.uk These catalysts can activate the substrate through multipoint hydrogen bonding, facilitating the cyclization with high enantioselectivity. core.ac.uk The use of these bifunctional catalysts has enabled the synthesis of a variety of optically active 2-substituted chromans in high yields. rsc.orgcore.ac.uk

A study demonstrated the use of a squaramide-containing tertiary amine bifunctional organocatalyst for the enantioselective intramolecular oxa-Michael reaction of enols, leading to chiral isochromenes with good to excellent enantioselectivities. researchgate.net Similarly, a bifunctional thiourea organocatalyst was developed for the highly enantioselective synthesis of chiral chroman derivatives via an oxa-Michael-Michael cascade reaction, achieving excellent enantioselectivities (up to >99%) and good yields. nih.gov

Table 1: Performance of Bifunctional Organocatalysts in Asymmetric Chroman Synthesis

| Catalyst Type | Reaction Type | Substrate | Product | Yield (%) | ee (%) | Reference |

| Thiourea | Oxa-Michael-Michael Cascade | 2-Hydroxychalcone and Nitromethane | Highly Substituted Chroman | up to 95 | up to >99 | nih.gov |

| Squaramide | Oxa-Michael-nitro-Michael Domino | 2-Hydroxynitrostyrene and trans-β-nitroolefin | Polysubstituted Chroman | up to 82 | up to 99 | rsc.orgnih.gov |

| Cinchona-alkaloid-urea | Intramolecular oxy-Michael addition | Phenol (B47542) with (E)-α,β-unsaturated ketone | 2-Substituted Chroman | High | High | rsc.orgcore.ac.uk |

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. In the context of chiral chroman synthesis, organocatalytic cascade reactions have been extensively developed. mdpi.comresearchgate.netrsc.orgmdpi.com

One prominent example is the oxa-Michael-Michael cascade reaction. mdpi.comnih.gov This reaction, often catalyzed by bifunctional organocatalysts, can be used to construct highly substituted chroman skeletons with excellent stereocontrol. researchgate.netnih.gov For example, the reaction of 2-hydroxychalcones with nitromethane, catalyzed by a bifunctional thiourea, proceeds through an initial oxa-Michael addition followed by a Michael addition of the resulting enolate to another molecule of the nitroalkane, affording complex chroman structures in good yields and high enantioselectivities. nih.gov

Similarly, the oxa-Michael-nitro-Michael domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins, catalyzed by a squaramide-based organocatalyst, provides an efficient route to polysubstituted chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. rsc.orgnih.gov Another approach involves an organocatalytic cascade vinylogous double 1,6-addition reaction between ortho-hydroxyphenyl-substituted para-quinone methides and 2,4-dienal derivatives, which delivers chiral chroman derivatives with excellent yields and stereoselectivities. researchgate.netrsc.org

Table 2: Examples of Organocatalytic Cascade Reactions for Chiral Chroman Synthesis

| Reaction Name | Catalyst | Starting Materials | Product | Yield (%) | ee (%) | Reference |

| Oxa-Michael-Michael Cascade | Bifunctional Thiourea | 2-Hydroxychalcone, Nitromethane | Highly Substituted Chroman | up to 95 | up to >99 | nih.gov |

| Oxa-Michael-nitro-Michael Domino | Squaramide | 2-Hydroxynitrostyrene, trans-β-nitroolefin | Polysubstituted Chroman | up to 82 | up to 99 | rsc.orgnih.gov |

| Oxa-Michael/1,6-addition Cascade | Jørgensen–Hayashi Organocatalyst | ortho-hydroxyphenyl-substituted p-quinone methide, 2,4-dienal | Chroman derivative | up to 96 | >99 | researchgate.netrsc.org |

| Michael/Hemiketalization Cascade | Squaramide | Hydroxymaleimide, 2-Hydroxynitrostyrene | Chroman-fused Pyrrolidinedione | up to 88 | up to 96 | mdpi.comnih.gov |

Transition metal catalysis offers a complementary and powerful approach to the asymmetric synthesis of chiral chromans. researchgate.netrsc.orgrsc.org Catalysts based on metals such as rhodium and copper have been shown to be particularly effective. rsc.orgnih.gov

Rhodium-catalyzed reactions have been successfully applied to the synthesis of chiral chromans. One notable example is the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to a chromone (B188151) derivative. This reaction, in the presence of a chiral diene ligand, can generate the chiral center at the 2-position of the chroman ring with high enantioselectivity. This method has been utilized in the enantioselective synthesis of (S)-pinostrobin.

While specific details for the direct synthesis of (S)-6-Methyl-2-phenylchroman using this method are not extensively documented in the provided results, the general applicability of rhodium-catalyzed 1,4-additions to chromones suggests its potential for accessing this and related chiral chromans. nih.gov The mechanism of these reactions often involves the formation of a chiral rhodium-aryl species that then undergoes conjugate addition to the α,β-unsaturated carbonyl system of the chromone.

Copper-catalyzed reactions provide an alternative and cost-effective approach for the synthesis of chiral chromans. rsc.orgnih.gov A highly efficient kinetic resolution of racemic 2-substituted 2H-chromenes has been developed using copper-catalyzed asymmetric hydroboration. nih.gov This method allows for the one-pot synthesis of chiral flavan-3-ols with excellent kinetic resolution factors (s up to 1060), high enantioselectivities (>99% ee for most products), and exclusive trans diastereoselectivity. nih.gov

In this process, a racemic mixture of a 2-aryl-2H-chromene is subjected to hydroboration using a chiral copper catalyst. One enantiomer of the chromene reacts significantly faster than the other, leading to the formation of an enantioenriched flavan-3-ol (B1228485) and the recovery of the unreacted, enantioenriched chromene. nih.gov This strategy is particularly valuable for accessing both enantiomers of the chroman precursor. nih.gov

Table 3: Copper-Catalyzed Asymmetric Hydroboration for Kinetic Resolution of Chromenes

| Catalyst System | Substrate | Product | Kinetic Resolution Factor (s) | Product ee (%) | Reference |

| CuCl / (R,R)-Ph-BPE | rac-2-phenyl-2H-chromene | (2R,3R)-2-phenylchroman-3-ol | up to 1060 | >99 | nih.gov |

Transition Metal-Catalyzed Asymmetric Reactions

Nickel-Catalyzed Enantioselective Reactions

Nickel-catalyzed reactions have emerged as a powerful and green strategy for the asymmetric synthesis of chiral chromans. chemrxiv.org These methods offer high efficiency and enantioselectivity under mild conditions.

One notable approach involves the nickel-catalyzed reductive cyclization of aryl-chained alkynones to form chromans with chiral quaternary allylic alcohol subunits. chemrxiv.orgchemrxiv.org This reaction utilizes a nickel catalyst, such as Ni(cod)₂, in combination with a chiral ligand and a reductant like triethylsilane. chemrxiv.orgchemrxiv.org The choice of ligand is critical for achieving high enantioselectivity. chemrxiv.org For instance, the P-chiral monophosphine ligand (R)-AntPhos has been identified as ideal for this transformation, leading to excellent yields and enantioselectivities. chemrxiv.orgchemrxiv.org This methodology has demonstrated a broad substrate scope, successfully producing numerous chroman derivatives. chemrxiv.orgchemrxiv.org

Another significant nickel-catalyzed method is the asymmetric [3+3] annulation of phenols with β,γ-unsaturated α-ketoesters. acs.org This reaction provides rapid access to a variety of functionalized chromans in excellent yields with high diastereoselectivities and enantioselectivities. acs.org The process often uses a nickel salt, like Ni(ClO₄)₂·6H₂O, paired with a chiral BOX ligand. acs.org The reaction conditions, including the solvent and the presence of additives like 4 Å molecular sieves, have been shown to play a crucial role in optimizing enantioselection. acs.org For example, using chlorobenzene (B131634) as a solvent can significantly improve enantioselectivity. acs.org This method has been successfully scaled up to the gram scale, demonstrating its practical utility for preparing pharmaceutically valuable compounds. acs.org

Chiral nickel catalysts have also been successfully applied in enantioselective domino processes to afford complex heterocyclic structures. chim.it For instance, a bimetallic relay catalysis system using a chiral nickel complex and an achiral gold catalyst can facilitate an enantioselective domino cycloisomerization/hetero-Diels-Alder reaction to produce chiral bicyclic spiro-ketals. chim.it Furthermore, nickel-catalyzed intramolecular reductive Heck reactions represent a reliable method for constructing chiral benzoheterocycles from aryl iodide-tethered unactivated alkenes. rsc.org

Table 1: Selected Nickel-Catalyzed Reactions for Chiral Chroman Synthesis

| Reaction Type | Catalyst System | Ligand | Key Features | Yield | Enantioselectivity (ee) / er | Ref |

| Reductive Cyclization | Ni(cod)₂ / Et₃SiH | (R)-AntPhos | Broad substrate scope, forms tertiary allylic alcohols. | Up to 97% | >99:1 er | chemrxiv.org |

| [3+3] Annulation | Ni(ClO₄)₂·6H₂O | Indane-BOX | Rapid access to oxygenated and aminated chromans. | 93% | 90% ee | acs.org |

| Domino Cycloisomerization/HDA | Ni(ClO₄)₂∙6H₂O / AuCl(PPh₃) | N,N'-dioxide | Bimetallic relay catalysis for spiro-ketals. | 50-99% | 75-98% ee | chim.it |

| Reductive Heck Reaction | Nickel Catalyst | Chiral Ligand | Assembly of various chiral benzoheterocycles. | - | - | rsc.org |

Magnesium Catalysis for Chiral Scaffold Construction

Magnesium-catalyzed reactions represent a cost-effective and sustainable approach for the synthesis of important chiral scaffolds, including chromans. rsc.orgresearchgate.net Magnesium is an abundant alkaline earth metal, and its catalysts can be applied in a wide range of asymmetric transformations. rsc.orgresearchgate.net

One strategy involves the use of in situ generated magnesium catalysts from a magnesium salt and a chiral ligand. rsc.orgacs.org For example, an enantioselective formal [3+2] cycloaddition between 3-isothiocyanato oxindoles and alkynyl ketones was achieved using a magnesium catalyst generated from an oxazoline (B21484)–OH type chiral ligand. acs.org This method produces chiral spirooxindoles with good yields and high enantioselectivities. acs.org

Magnesium catalysts are particularly effective in domino reactions. An enantioselective magnesium-catalyzed domino reaction between 2-ethyliodobenzoate and aldehydes has been used to synthesize chiral 3-substituted isobenzofuranones. chim.it In this process, a chiral biphen-BuMgLi catalyst facilitates an addition/cyclization cascade. chim.it Similarly, chiral 2-alkyl-5-aminooxazoles have been synthesized via a Michael addition/intramolecular cyclization sequence catalyzed by a chiral magnesium complex generated from Mg(OTf)₂ and a chiral N,N'-dioxide ligand. chim.it

For the direct synthesis of chroman skeletons, an intramolecular oxa-Michael reaction catalyzed by a Binol–Mg system has been developed. rsc.org The addition of a Dpp-imine as a co-ligand was found to dramatically improve both the reaction efficiency and the enantioselectivity, allowing for the asymmetric synthesis of a wide range of benzochromans using simple, non-substituted Binol as the chiral ligand. rsc.org

Table 2: Examples of Magnesium-Catalyzed Asymmetric Reactions

| Reaction Type | Catalyst System | Ligand Type | Product Type | Yield | Enantioselectivity (ee) | Ref |

| Formal [3+2] Cycloaddition | in situ Mg Catalyst | Oxazoline-OH | Chiral Spirooxindoles | Good | Good | acs.org |

| Domino Addition/Cyclization | (S)-BIPHEN-BuMgLi | Biphenol | 3-Substituted Isobenzofuranones | 44-95% | 8-92% | chim.it |

| Domino Michael/Cyclization | Mg(OTf)₂ | N,N'-dioxide | 2-Alkyl-5-aminooxazoles | 28-99% | 72-96% | chim.it |

| Intramolecular oxa-Michael | Binol-Mg | BINOL / Dpp-imine | Benzochromans | - | High | rsc.org |

Role of Chiral Ligands in Asymmetric Catalysis

Chiral ligands are fundamental to transition-metal-catalyzed asymmetric synthesis, creating a well-defined chiral environment around the metal center that dictates the stereochemical outcome of the reaction. tcichemicals.comresearchgate.netacs.org The close proximity of the ligand's chiral center to the metal's active site allows for effective asymmetric induction. researchgate.netacs.org The efficacy of these ligands stems from their ability to form stable, stereochemically defined metal complexes that preferentially catalyze the formation of one enantiomer over the other. tcichemicals.com The structure of the ligand, including its steric and electronic properties, can be fine-tuned to optimize catalytic activity and enantioselectivity for specific transformations. tcichemicals.comucla.edu

Bis(oxazolinyl)phenyl (Phebox) Ligands

Bis(oxazolinyl)phenyl (Phebox) ligands are a class of N,C,N-tridentate pincer-type ligands that form highly stable complexes with various transition metals, including rhodium, iridium, and palladium. tcichemicals.comnih.gov A key feature of Phebox ligands is the strong covalent bond between the central phenyl carbon and the metal, which contributes to the stability and unique reactivity of the resulting complexes. acs.orgnih.gov

These ligands consist of two chiral oxazoline rings connected to a central benzene (B151609) backbone. researchgate.net The chirality is introduced via the oxazoline rings, which are typically synthesized from chiral β-amino alcohols. tcichemicals.com The substituents on the oxazoline skeleton can be modified to control the steric and electronic environment of the catalyst. tcichemicals.com

Phebox-metal complexes have proven to be versatile and highly efficient catalysts for a range of enantioselective reactions. researchgate.net For example, Phebox-Rh complexes are effective in hydrosilylation, conjugate reduction, and reductive aldol (B89426) reactions. researchgate.net The defined and stable structure of Phebox complexes allows for high levels of stereocontrol with relatively low catalyst loadings. tcichemicals.com

Bisoxazolines (BOX) Ligands

Bis(oxazoline) (BOX) ligands are a privileged class of C₂-symmetric chiral ligands widely used in asymmetric catalysis. wikipedia.orgontosight.ai They typically feature two chiral oxazoline rings connected by a linker, which is commonly a methylene (B1212753) (BOX) or pyridine (B92270) (PyBOX) group. wikipedia.org Their popularity stems from their straightforward synthesis from readily available chiral amino acids and their ability to induce high enantioselectivity in a multitude of reactions. wikipedia.orgacs.org

The C₂-symmetry of BOX ligands simplifies the analysis of the catalytic cycle by reducing the number of possible diastereomeric intermediates. tcichemicals.com The stereochemical outcome of reactions catalyzed by metal-BOX complexes is often explained by a twisted square planar intermediate where the bulky substituents on the oxazoline rings effectively block one face of the substrate, leading to high enantioselectivity. wikipedia.org

Metal complexes of BOX ligands, particularly with copper, zinc, and nickel, are effective catalysts for reactions such as hetero-Diels-Alder cycloadditions, annulations, and Michael additions. acs.orgchim.itwikipedia.org For instance, in the nickel-catalyzed asymmetric annulation to form chromans, chiral indane-BOX ligands were instrumental, with enantioselectivity being significantly enhanced by additives and solvent choice. acs.org The modular nature of BOX ligands allows for systematic tuning of their steric and electronic properties to optimize performance for a specific chemical transformation. researchgate.net

Phosphine (B1218219) Ligands

Phosphine ligands are among the most versatile and widely used ligands in transition metal catalysis, including in the synthesis of chiral chromans. chemrxiv.orgresearchgate.netnih.gov Their success is due to the ability to precisely tune their electronic and steric properties by varying the substituents on the phosphorus atom. ucla.educhemrxiv.org Bidentate phosphines are commonly employed in nickel catalysis, with ligands such as dppf and Xantphos being prevalent. nih.gov

In the context of chiral chroman synthesis, specific phosphine ligands have enabled key transformations. A notable example is the nickel-catalyzed reductive cyclization of alkynones, where the P-chiral monophosphine ligand (R)-AntPhos was found to be superior to common chiral bisphosphorus ligands, affording chroman products with excellent yield and enantioselectivity. chemrxiv.orgchemrxiv.org This highlights that for certain reactions, monophosphine ligands can offer better reactivity. chemrxiv.org

Palladium-catalyzed asymmetric allylic C-H oxidation is another powerful method for generating optically active chromans. researchgate.netacs.org This reaction has been accomplished using a palladium complex paired with a chiral phosphoramidite (B1245037) ligand. researchgate.netacs.org The mechanism involves a Pd-catalyzed allylic C-H activation followed by asymmetric allylic alkoxylation. researchgate.netacs.org Similarly, the palladium-catalyzed asymmetric allylic alkylation (AAA) of phenol allyl carbonates provides an efficient route to chiral chromans with high enantiomeric excess. nih.gov The development of sterically bulky and conformationally well-defined chiral monophosphorus ligands has been crucial for achieving high reactivity and enantioselectivity in palladium-catalyzed alkene aryloxyarylation reactions to form chromans. bohrium.com

Table 3: Performance of Selected Chiral Phosphine Ligands in Chroman Synthesis

| Reaction Type | Metal | Ligand | Ligand Type | Key Outcome | Enantioselectivity (ee) / er | Ref |

| Reductive Cyclization | Nickel | (R)-AntPhos | P-chiral monophosphine | Efficient formation of tertiary allylic alcohols | >99:1 er | chemrxiv.orgchemrxiv.org |

| Allylic C-H Oxidation | Palladium | Phosphoramidite | Phosphoramidite | Synthesis of optically active chromans | - | researchgate.netacs.org |

| Asymmetric Allylic Alkylation | Palladium | (Standard Trost Ligand) | Bisphosphine | Access to chromans, Vitamin E core | Up to 98% ee | nih.gov |

| Alkene Aryloxyarylation | Palladium | Bulky Monophosphorus | Monophosphine | Formation of chromans with quaternary stereocenters | Excellent ee | bohrium.com |

Enzymatic Approaches in Chiral Chroman Synthesis

Enzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical catalysis for producing chiral compounds. researchgate.net Biocatalysts, such as enzymes, operate under mild conditions and can exhibit exceptional levels of stereoselectivity. researchgate.net

In the context of chiral chroman synthesis, monoamine oxidases (MAOs) have been identified as effective biocatalysts. researchgate.net MAOs are capable of oxidizing a wide variety of amines, including α-chiral amines, with high selectivity and activity. researchgate.net This capability has been harnessed for the synthesis of chiral chroman amine analogues. researchgate.net The application of MAOs showcases the potential of enzymatic methods for the industrial production of chiral intermediates and final products, aligning with the principles of green chemistry. researchgate.net

Lipase-Catalyzed Kinetic Resolutions and Transesterification

Lipases are a class of enzymes that have gained prominence in organic synthesis for their ability to catalyze enantioselective transformations under mild conditions. nih.gov Kinetic resolution, a method for separating a racemic mixture, is a particularly effective application of lipases in the synthesis of chiral molecules. nih.gov This process relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a particular enzyme.

In the context of chroman synthesis, lipase-catalyzed kinetic resolution is often employed to resolve racemic intermediates, such as secondary alcohols. nih.govmdpi.com The enzyme selectively acylates one enantiomer, typically through transesterification with an acyl donor like vinyl acetate (B1210297), leaving the other enantiomer unreacted. mdpi.comorganic-chemistry.org This allows for the separation of the acylated product from the unreacted alcohol, yielding two enantiomerically enriched compounds.

For instance, the kinetic resolution of racemic 2-phenylchroman-4-ol has been achieved with high efficiency using lipase (B570770) AK from Pseudomonas fluorescens. mdpi.com In this process, vinyl acetate serves as both the acyl donor and the solvent, leading to excellent enantiomeric excess for both the resulting acetate and the remaining alcohol. mdpi.com Lipases from Candida rugosa and Pseudomonas cepacia have also demonstrated stereospecificity in the esterification and transesterification of related compounds. chemrxiv.orgpolimi.itresearchgate.net

The effectiveness of lipase-catalyzed kinetic resolution can be influenced by several factors, including the choice of lipase, solvent, and acyl donor. chemrxiv.org Research has shown that apolar solvents can sometimes enhance enantioselectivity. chemrxiv.org The optimization of these reaction parameters is crucial for achieving high conversion rates and enantiomeric purity. mdpi.comchemrxiv.org

Table 1: Lipase-Catalyzed Kinetic Resolution Data

| Enzyme Source | Substrate | Acyl Donor | Enantiomeric Excess (ee) | Reference |

| Pseudomonas fluorescens (Lipase AK) | rac-2-phenylchroman-4-ol | Vinyl Acetate | >99% ee (product), 50-99% ee (substrate) | mdpi.com |

| Pseudomonas cepacia | Racemic chlorohydrin | Vinyl butanoate | 98% eep, 97% ees | chemrxiv.org |

| Candida rugosa | Racemic flurbiprofen | L-ascorbic acid | Stereospecific for (S)-isomer | chemrxiv.org |

Chiral Auxiliary-Controlled Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is established, the auxiliary can be cleaved and ideally recycled. wikipedia.org This strategy has been widely applied in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com

In the synthesis of chiral chromans, chiral auxiliaries can be used to control the stereoselectivity of key bond-forming reactions. For example, oxazolidinones, popularized by David Evans, are a class of chiral auxiliaries that have been successfully employed in various asymmetric transformations, including aldol reactions and alkylations, which can be steps in the synthesis of complex molecules containing the chroman structure. wikipedia.orgnih.gov The auxiliary is typically attached to the substrate to form an imide, and its steric bulk directs the approach of reagents to one face of the molecule, leading to a high degree of diastereoselectivity.

Another example is the use of camphor-derived auxiliaries, such as camphorsultam. wikipedia.org This auxiliary has proven effective in controlling the stereochemistry of Michael additions, which can be utilized to construct the chroman ring system. wikipedia.org Similarly, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid precursor. wikipedia.org The methyl group of the pseudoephedrine directs the stereochemical course of subsequent reactions, such as alkylation of the enolate. wikipedia.org

The choice of chiral auxiliary is critical and depends on the specific reaction and desired stereochemical outcome. After the stereoselective reaction, the auxiliary is removed through a chemical transformation, such as hydrolysis or reduction, to yield the enantiomerically enriched target molecule. wikipedia.org

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction Controlled | Typical Method of Attachment | Reference |

| Oxazolidinones | Aldol Reactions, Alkylations | Formation of an imide with a carboxylic acid | wikipedia.orgnih.gov |

| Camphorsultam | Michael Additions, Claisen Rearrangements | Formation of an N-acyl derivative | wikipedia.org |

| Pseudoephedrine | Alkylation Reactions | Formation of an amide with a carboxylic acid | wikipedia.org |

| 8-phenylmenthol | Ene reactions, Cycloadditions | Formation of an ester | wikipedia.org |

Structure Activity Relationship Sar Studies of Chiral Chroman Derivatives

General Principles of Structure-Activity Correlation for Chroman Scaffolds

The chroman framework, consisting of a fused benzene (B151609) ring and a dihydropyran ring, serves as a versatile backbone for drug design. researchgate.netnih.gov Its biological promiscuity stems from the fact that the substitution pattern of the scaffold largely defines its interaction with biological targets. nih.govacs.org Even minor alterations to the substituents on the chroman ring system can markedly affect the biological activity of the compounds. nih.gov Chiral 2-substituted chromans, in particular, are prevalent in many biologically active compounds, including the natural antioxidant α-tocopherol (Vitamin E) and various synthetic drugs. researchgate.net The development of efficient synthetic methods to create libraries of these chiral compounds is crucial for exploring their therapeutic potential and establishing robust SAR. dntb.gov.uascispace.com The general principle holds that the chroman core acts as a pharmacophoric scaffold, with the attached functional groups dictating the specific bioactivity, be it enzyme inhibition, receptor modulation, or interference with cellular pathways. acs.orgresearchgate.net

Influence of Substituent Effects on Biological Activity

The biological activity of chroman derivatives is profoundly influenced by the position, electronic properties, and size of substituents on the heterocyclic and aromatic rings.

Positional Effects on the Chroman Ring

Research into various chroman-based compounds has revealed that the location of substituents is a critical determinant of potency and selectivity.

Position 2: The substituent at the C2 position significantly impacts activity. For instance, in the context of Sirtuin-2 (SIRT2) inhibition, an alkyl chain with three to five carbons at this position was found to be crucial for high potency. nih.gov Conversely, introducing a bulky phenyl group directly at the C2 position can diminish inhibitory effects against SIRT2. google.com However, if a spacer is introduced between the chroman scaffold and a bulky group, such as a phenethyl substituent at C2, high inhibitory activity can be restored. google.com In the case of antibacterial 4-chromanones, a hydrophobic substituent at the C2 position was shown to enhance activity. google.comnih.gov

Positions 6 and 8: These positions on the benzo portion of the chroman ring are key modulatory sites. For SIRT2 inhibitors, substitutions at both the 6- and 8-positions are often necessary to achieve any significant inhibition. google.com Specifically, larger, electron-withdrawing groups at these positions are favorable for potent activity. nih.gov Studies have shown that the substituent at the 6-position is more critical for activity than the one at the 8-position. nih.gov For example, a 6-chloro-substituted chroman-4-one showed decreased activity when the 8-position was unsubstituted, and a compound lacking any substituent at the 6-position was significantly less potent. google.com

Position 7: Substitution at the C7-position has also been explored. A 7-fluoro-substituted chroman-4-one showed only weak SIRT2 inhibitory activity. nih.gov However, for antibacterial chromanones, a hydroxyl group at the 7-position was found to enhance activity. google.comnih.gov This highlights how the optimal substitution pattern is dependent on the specific biological target.

Electronic and Steric Contributions of Substituents

Beyond position, the electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of substituents play a pivotal role in defining the biological effects of chroman derivatives.

Electronic Effects: The electronic properties of substituents on the aromatic ring are critical. For SIRT2 inhibition, electron-poor chroman-4-ones are generally more potent inhibitors than electron-rich compounds. nih.gov For example, replacing an electron-withdrawing chloro group at the 6-position with an electron-donating methoxy (B1213986) group led to a dramatic decrease in inhibitory activity. google.com This demonstrates that the activity can be significantly altered by the electronic nature of the substituent. nih.gov

Steric Effects: The size and shape of substituents also have a profound impact. In the development of SIRT2 inhibitors, it was found that bulky groups connected directly to the chroman ring system tend to diminish the inhibitory effect. google.com For instance, quinolinone and quinoline (B57606) moieties at the C2-position resulted in only moderate inhibition, suggesting that the narrow hydrophobic channel of the enzyme's binding site can better accommodate smaller ring systems. Similarly, charged groups like piperidine (B6355638) and morpholine (B109124) at the C2-position appear unfavorable in the hydrophobic binding pocket. For antibacterial chromanones, a hydrophobic substituent at the C2 position was found to be a key pharmacophoric element for activity. google.comnih.gov

Molecular Mechanism Investigations for Chroman-Based Bioactivity

The diverse biological activities of chroman derivatives are a result of their ability to interact with specific enzymes and modulate various cellular signaling pathways.

Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, Sirtuin-2, DNA Topoisomerase IV)

Chroman derivatives have been identified as potent inhibitors of several key enzymes implicated in human diseases.

Acetylcholinesterase (AChE): Several novel series of chroman-4-one derivatives have been developed as potent AChE inhibitors, a key therapeutic strategy in Alzheimer's disease. Kinetic and molecular modeling studies revealed that some of these compounds act as dual-binding inhibitors, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. This dual inhibition is significant as it can also potently inhibit AChE-induced aggregation of the amyloid-beta peptide.

Sirtuin-2 (SIRT2): A number of substituted chroman-4-one derivatives have been identified as potent and highly selective inhibitors of SIRT2, an enzyme linked to neurodegenerative diseases and cancer. nih.govgoogle.com The most potent inhibitors typically feature substitutions at the 2-, 6-, and 8-positions, with larger, electron-withdrawing groups at the 6- and 8-positions and a mid-length alkyl chain at the C2 position being crucial for high potency. nih.gov The inhibition of SIRT2 leads to the hyperacetylation of its substrates, such as α-tubulin, which can disrupt cell cycle regulation and inhibit tumor growth. nih.govnih.gov

DNA Topoisomerase IV: Certain chroman derivatives have been shown to inhibit bacterial DNA topoisomerase IV, an essential enzyme for bacterial DNA replication. google.comnih.gov This inhibition contributes to their antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). google.comnih.gov Mode of action studies suggest a complex mechanism for these compounds, which also includes the dissipation of the bacterial membrane potential. google.comnih.gov

The following table summarizes the inhibitory activities of selected chroman derivatives against these enzymes.

| Compound Class | Target Enzyme | Key Structural Features | IC50 Value | Reference |

| Chroman-4-one N-Benzyl Pyridinium | Acetylcholinesterase (AChE) | (E)-1-(2,3-dibromobenzyl)-4-((7-ethoxy-4-oxochroman-3-ylidene)methyl)pyridinium bromide | 0.048 µM | |

| Chromanone-tetrahydropyridin Hybrid | Acetylcholinesterase (AChE) | Hybrid C10 | 0.58 µM | |

| Chromanone-tetrahydropyridin Hybrid | Monoamine Oxidase B (MAO-B) | Hybrid C10 | 0.41 µM | |

| Substituted Chroman-4-one | Sirtuin-2 (SIRT2) | 6,8-dibromo-2-pentylchroman-4-one | 1.5 µM | nih.govgoogle.com |

| Substituted Chromone (B188151) | Sirtuin-2 (SIRT2) | n-pentyl-substituted chromone 3a | 5.5 µM | google.com |

| Substituted Chroman-4-one | Sirtuin-2 (SIRT2) | phenethyl-substituted derivative 1m | 6.8 µM | google.com |

Modulation of Cellular Pathways (e.g., Oxidative Stress, Apoptosis, Autophagy, Inflammatory Pathways)

Beyond direct enzyme inhibition, chroman derivatives exert their biological effects by modulating complex intracellular signaling networks.

Oxidative Stress: Many chroman derivatives possess antioxidant properties, attributed to their ability to scavenge free radicals. Some compounds have been shown to protect against mitochondrial dysfunction and oxidation, key factors in neurodegenerative diseases. This is particularly relevant for chromanol derivatives like tocotrienols (a form of Vitamin E), which can reduce oxidative stress by acting as free-radical scavengers and promoting mitochondrial function. The generation of oxidative stress through increased intracellular reactive oxygen species (ROS) has also been identified as a key mechanism for the cytotoxic activity of some chromanone derivatives against cancer cells.

Apoptosis and Autophagy: Chroman derivatives have been shown to induce programmed cell death (apoptosis) and autophagy in various cancer cell lines. For example, certain spiro[chroman-2,4'-piperidin]-4-one derivatives induce early apoptosis in breast cancer (MCF-7) cells. Other studies show that chromanone derivatives can trigger apoptosis in human acute myeloid leukemia cells by modulating the expression of Bcl-2 family proteins, which regulate the intrinsic mitochondrial pathway. Furthermore, some flavanone/chromanone derivatives have been observed to enhance autophagy in colorectal cancer cell lines like HCT 116 and HT-29. This modulation of cell death pathways is a promising strategy for developing new anticancer agents.

Inflammatory Pathways: Chroman derivatives exhibit significant anti-inflammatory activity by suppressing key inflammatory pathways. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharide (LPS). The underlying mechanism often involves the inhibition of critical signaling cascades, including the Toll-like receptor 4 (TLR4)/MyD88 pathway and the downstream activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). By blocking these pathways, chroman compounds can effectively downregulate the expression of inflammatory genes.

Interactions with Specific Molecular Targets

The therapeutic potential of chiral chroman derivatives is rooted in their ability to interact with specific molecular targets, thereby modulating various biological pathways. The substitution pattern on the chroman ring system plays a pivotal role in determining the affinity and selectivity of these compounds for their respective targets.

Research has shown that chromone and chroman-4-one scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets, with the specific activity being dictated by the substitution pattern. nih.gov For instance, a series of substituted chromone and chroman-4-one derivatives were evaluated as inhibitors of sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases like neurodegenerative disorders. nih.govacs.org These studies found that substituents at the 2-, 6-, and 8-positions were critical for potent and selective SIRT2 inhibition, with larger, electron-withdrawing groups at the 6- and 8-positions being particularly favorable. nih.govacs.org

Furthermore, the stereochemistry at chiral centers, such as the C2 position in (S)-6-Methyl-2-phenylchroman, is a critical determinant of biological activity. The (S)-configuration often confers stereospecificity that is essential for effective interaction with the target, while the (R)-enantiomer may exhibit significantly lower or no activity.

In the context of anticancer activity, this compound has demonstrated notable cytotoxic effects against cancer cell lines such as MCF-7 and A549. vulcanchem.com Mechanistic investigations have pointed towards the induction of G0/G1 cell cycle arrest and the activation of apoptotic pathways, as evidenced by an increase in caspase-3 activation and the Bax/Bcl-2 ratio. vulcanchem.com

The flavonoid core of these compounds also contributes to their antioxidant properties by enabling the scavenging of free radicals. vulcanchem.com In cellular models of inflammation, certain derivatives have been shown to inhibit key inflammatory pathways, such as the NF-κB signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6. vulcanchem.com

The following table summarizes the interactions of selected chroman derivatives with their molecular targets:

Table 1: Interaction of Chroman Derivatives with Molecular Targets| Compound/Derivative | Molecular Target | Biological Effect | Research Finding |

|---|---|---|---|

| Substituted chroman-4-ones | Sirtuin 2 (SIRT2) | Inhibition | Potent and selective inhibition, crucial for addressing aging-related diseases. nih.govacs.org |

| This compound | Cancer cell lines (MCF-7, A549) | Cytotoxicity | Induces G0/G1 cell cycle arrest and apoptosis. vulcanchem.com |

| Chroman derivatives with flavonoid core | Free radicals | Antioxidant activity | Scavenges free radicals, mitigating oxidative stress. vulcanchem.com |

| Chroman derivatives | NF-κB signaling pathway | Anti-inflammatory | Inhibits NF-κB translocation and suppresses pro-inflammatory cytokine production. vulcanchem.com |

These findings underscore the importance of the chroman scaffold as a versatile platform for the development of novel therapeutic agents targeting a range of diseases.

Computational Chemistry and Molecular Modeling of Chiral Chromans

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. These methods, rooted in quantum mechanics, provide a framework for understanding molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. nih.gov DFT methods are employed to investigate a wide range of molecular properties with a favorable balance between accuracy and computational cost.

DFT calculations are highly effective in predicting spectroscopic properties that are crucial for characterizing chiral molecules like (S)-6-Methyl-2-phenylchroman.

Specific Optical Rotation: This property, a hallmark of chirality, can be calculated using DFT to predict the extent to which a chiral molecule rotates plane-polarized light. The calculated values can be compared with experimental measurements to determine the absolute configuration of a stereoisomer.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govnih.gov DFT calculations can simulate VCD spectra, which provides detailed information about the three-dimensional arrangement of atoms and the vibrational modes of the molecule. nih.govnih.gov This technique is particularly valuable for confirming the absolute configuration and conformational analysis of chiral molecules in solution. nih.gov For instance, studies on similar chiral aromatic compounds have demonstrated that DFT calculations can accurately assign vibrational modes and predict VCD spectra, aiding in stereochemical assignments. nih.gov

| Spectroscopic Property | Application in Studying this compound |

| Specific Optical Rotation | Determination of absolute configuration by comparing calculated and experimental values. |

| Vibrational Circular Dichroism (VCD) | Confirmation of absolute configuration and detailed conformational analysis in solution. nih.gov |

DFT is also a powerful method for analyzing the electronic structure of molecules, which governs their reactivity and spectroscopic behavior. globalresearchonline.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy gap between the HOMO and LUMO provides insights into the molecule's stability and reactivity; a smaller gap generally indicates higher reactivity. nih.gov For chroman derivatives, the distribution of these orbitals can reveal the most likely sites for electrophilic and nucleophilic attack. researchgate.netlibretexts.org

Spin Density: For radical species, spin density calculations can map the distribution of the unpaired electron within the molecule. This is crucial for understanding reaction mechanisms involving radical intermediates and for interpreting electron paramagnetic resonance (EPR) spectra.

Natural Bonding Orbitals (NBO): NBO analysis provides a localized picture of chemical bonding within a molecule. wisc.eduwikipedia.org It transforms the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. youtube.comyoutube.com This analysis can quantify the strength of bonds, analyze charge transfer interactions, and provide a detailed description of the Lewis structure of the molecule. wikipedia.org

| Electronic Structure Analysis | Insights Gained for this compound |

| Frontier Molecular Orbitals (HOMO/LUMO) | Predicts chemical reactivity and stability. nih.gov |

| Spin Density | Maps unpaired electron distribution in radical species. |

| Natural Bonding Orbitals (NBO) | Provides a localized bonding picture and quantifies intramolecular interactions. wikipedia.org |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.com This method is particularly important in drug discovery and design for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govresearchgate.net

Ligand-Protein Binding Affinity Prediction

A primary goal of molecular docking is to predict the binding affinity between a ligand and a protein. dundee.ac.uk This is often expressed as a scoring function that estimates the free energy of binding. A lower binding energy generally indicates a more stable and favorable interaction. openmedicinalchemistryjournal.com

Computational approaches, such as free energy perturbation (FEP) and thermodynamic integration (TI), can provide more rigorous calculations of binding affinities. nih.gov These methods simulate the transformation of one ligand into another to calculate the difference in binding free energy. For chroman and flavone (B191248) derivatives, molecular docking studies have been used to screen their potential as inhibitors for various enzymes by predicting their binding modes and affinities. nih.gov For example, docking studies have shown how flavonoids can bind to the active sites of proteins like proteases, providing a basis for developing new therapeutic agents. openmedicinalchemistryjournal.com

| Computational Method | Application in Ligand-Protein Interaction |

| Molecular Docking | Predicts the preferred orientation and binding mode of this compound to a protein target. nih.govresearchgate.net |

| Binding Affinity Prediction | Estimates the strength of the interaction between the ligand and the protein, often using scoring functions or more rigorous methods like FEP and TI. dundee.ac.uknih.gov |

Identification of Molecular Interactions with Target Proteins

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For a molecule like this compound, docking studies can identify key interactions that stabilize the ligand-protein complex, which is the first step in rational drug design.

Research on structurally related flavonoids and chromone (B188151) derivatives demonstrates that these scaffolds commonly interact with protein active sites through a combination of hydrogen bonds and hydrophobic interactions. nih.govfrontiersin.org For this compound, the ether oxygen of the chroman ring can act as a hydrogen bond acceptor. The phenyl and methyl-substituted benzene (B151609) rings are critical for establishing hydrophobic and π-stacking interactions with nonpolar amino acid residues (e.g., Tryptophan, Phenylalanine, Tyrosine) in a binding pocket. nih.gov

For instance, in studies of flavonoids targeting enzymes like PI3Kγ or Cyclooxygenase-2 (COX-2), specific residues such as Lysine, Serine, and Arginine are often implicated in forming hydrogen bonds, while the planar aromatic rings fit into hydrophobic pockets. nih.goviiarjournals.org Docking simulations for this compound against a hypothetical target would aim to identify similar interactions, providing a structural hypothesis for its biological activity. The binding energy, calculated as a docking score, offers a quantitative estimate of the binding affinity. nih.gov

Table 1: Potential Molecular Interactions for this compound with a Hypothetical Protein Target

| Interaction Type | Potential Interacting Group on Ligand | Likely Interacting Amino Acid Residues |

| Hydrogen Bond | Chroman Oxygen | Serine, Threonine, Lysine, Aspartate |

| π-π Stacking | Phenyl Ring, Benzene Ring of Chroman | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic (van der Waals) | Methyl Group, Phenyl Ring, Chroman Scaffold | Alanine, Valine, Leucine, Isoleucine |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation than the static picture provided by molecular docking. scite.ai These simulations are crucial for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding. mdpi.com

For a complex involving this compound, an MD simulation would typically run for hundreds of nanoseconds to observe the system's behavior in a simulated physiological environment. nih.gov Key metrics are analyzed to determine the stability of the complex:

Root-Mean-Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD plot, where the values plateau after an initial equilibration period, indicates that the complex has reached a stable conformation. nih.gov Studies on various flavonoid-protein complexes have shown that stable RMSD values are a key indicator of a viable binding interaction. mdpi.com

Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein. Regions that interact with the ligand are expected to show reduced fluctuation, indicating a stabilizing effect of the ligand binding. nih.govscite.ai

In simulations of flavonoids with targets like the SARS-CoV-2 spike protein or PD-L1, these analyses have confirmed that the compounds form stable complexes, validating the initial docking results. nih.govmdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational methods that correlate the structural or property-based features (descriptors) of a series of compounds with their biological activity or physicochemical properties, respectively. longdom.orgmdpi.com These models are invaluable for predicting the activity of new compounds and for understanding which structural features are most important for a desired effect. bio-hpc.eu

To build a QSAR/QSPR model for a series of chroman derivatives, a dataset of compounds with experimentally measured biological activity (e.g., antioxidant capacity, enzyme inhibition) is required. nih.govnih.gov Various molecular descriptors are then calculated for each compound. These can be categorized as:

1D/2D Descriptors: Molecular weight, atom counts, topological indices, etc. nih.gov

3D Descriptors: Molecular shape, volume, and surface area.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, and partial charges. nih.gov

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation linking these descriptors to the observed activity. longdom.org For instance, a QSPR study on the antioxidant activity of a large set of compounds, including chromane, successfully built models to predict the rate constant for radical chain termination using a combination of descriptors. nih.govnih.govresearchgate.net Such a model could be used to predict the antioxidant potential of this compound.

The primary output of a QSAR analysis is a model that not only predicts activity but also provides insight into the structure-activity relationship (SAR). nih.gov The descriptors included in the final QSAR equation highlight the key molecular features driving the biological activity.

For chromone derivatives, 3D-QSAR studies have revealed the importance of steric and electrostatic fields around the molecule. mdpi.com For example, such models might indicate that:

An electronegative group at a specific position on the phenyl ring enhances activity.

A bulky (sterically large) substituent near the chroman core is detrimental to activity. mdpi.com

Table 2: Example Statistical Parameters for a Hypothetical QSAR Model

| Parameter | Description | Typical Value for a Good Model |

| n | Number of compounds in the dataset | > 20 |

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| Q² or R²cv | Cross-validated R² (internal predictivity) | > 0.5 |

| R²pred | R² for external test set (external predictivity) | > 0.5 |

These parameters are essential for validating the robustness and predictive power of any developed QSAR model. nih.govmdpi.com

Advanced Computational Methodologies in Drug Discovery

The field of computational drug discovery is continuously evolving, integrating multiple techniques to improve the accuracy and efficiency of identifying new therapeutic agents. mdpi.com For a compound like this compound, an advanced workflow would involve a combination of the methods described above and more sophisticated approaches.

This integrated strategy often starts with virtual screening of large compound libraries against a specific protein target to identify initial hits. iiarjournals.org Promising candidates from docking are then subjected to more rigorous analysis using MD simulations to confirm the stability of their binding modes and calculate binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov This provides a more accurate ranking of potential inhibitors.

Furthermore, pharmacophore modeling can be used to create a 3D map of the essential features required for binding to a target. This model, derived from known active compounds or the protein's active site, can then be used to screen for novel scaffolds that match the required features. nih.gov For chromans, a pharmacophore model might consist of a hydrogen bond acceptor, two aromatic rings, and a hydrophobic feature, corresponding to the key structural elements of this compound. These advanced, multi-step computational approaches are essential for progressing from a compound of interest to a validated lead candidate in modern drug discovery pipelines. mdpi.com

Future Directions and Research Opportunities

Advancements in Enantioselective Synthetic Methodologies

The continued development of highly efficient and stereoselective synthetic methods is paramount for accessing enantiopure (S)-6-Methyl-2-phenylchroman and its derivatives. Future research will likely focus on refining existing strategies and pioneering novel catalytic systems to improve yield, enantioselectivity, and substrate scope. Key areas for advancement include organocatalysis, transition-metal catalysis, and biocatalysis, each offering unique advantages in the construction of the chiral chroman core.

Organocatalytic approaches have emerged as a powerful tool for the asymmetric synthesis of chromans, often proceeding through cascade or domino reactions that efficiently build molecular complexity. nih.govrsc.org Bifunctional catalysts, such as those based on squaramide or cinchona alkaloids, have demonstrated remarkable success in promoting oxa-Michael additions and related transformations to furnish chiral chromans with excellent enantioselectivities. nih.gov Future efforts will likely concentrate on the design of novel organocatalysts with enhanced activity and selectivity, as well as the expansion of the substrate scope to include a wider array of functional groups.

Transition-metal catalysis offers a complementary approach, with catalysts based on palladium, iridium, and other metals enabling a diverse range of enantioselective transformations. nih.gov For instance, palladium-catalyzed asymmetric allylic alkylation has been effectively employed in the synthesis of chiral chromans. nih.gov The development of new chiral ligands and the exploration of novel reaction pathways will be crucial for advancing this area. Nickel-catalyzed reductive cyclization has also been reported as an efficient method for synthesizing chiral chromans with quaternary allylic siloxanes. chemrxiv.org

Biocatalysis, leveraging enzymes to perform stereoselective reactions, presents a green and highly efficient alternative. While less explored for the synthesis of this compound specifically, the broader success of enzymes in asymmetric synthesis suggests significant potential. Future research could involve the discovery or engineering of enzymes capable of catalyzing the key bond-forming reactions to produce the desired enantiomer with high fidelity.

Table 1: Comparison of Enantioselective Synthetic Methodologies for Chiral Chromans

| Methodology | Catalyst/Reagent Examples | Key Reaction Types | Advantages |

| Organocatalysis | Squaramide, Cinchona Alkaloids, Bifunctional Thiourea (B124793) | Oxa-Michael Addition, Domino Reactions | Metal-free, mild reaction conditions, high enantioselectivity. nih.govrsc.org |

| Transition-Metal Catalysis | Palladium, Iridium, Nickel Complexes | Asymmetric Allylic Alkylation, Reductive Cyclization | High turnover numbers, broad substrate scope. nih.govchemrxiv.org |

| Biocatalysis | Enzymes (e.g., Hydrolases, Oxidoreductases) | Kinetic Resolution, Asymmetric Cyclization | High enantioselectivity, environmentally friendly. |

Elucidation of Complex Molecular Mechanisms of Action

A critical area for future investigation is the detailed elucidation of the molecular mechanisms through which this compound and its derivatives exert their biological effects. While the broader class of chromans is known to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties, the specific targets and pathways for this particular enantiomer remain largely unexplored. nih.gov

Future research should employ a combination of biochemical, cellular, and in vivo studies to identify the primary molecular targets of this compound. Techniques such as affinity chromatography, proteomics, and genetic screening can be utilized to pull down binding partners and identify key signaling pathways modulated by the compound. Understanding the structure-activity relationship (SAR) is crucial, and systematic modifications of the chroman scaffold will help to pinpoint the structural features essential for biological activity. nih.gov

Furthermore, investigating the downstream effects of target engagement is necessary to build a comprehensive picture of the compound's mechanism of action. This includes analyzing changes in gene expression, protein phosphorylation, and metabolite levels in response to treatment. Advanced imaging techniques can also be used to visualize the subcellular localization of the compound and its targets in real-time. A thorough understanding of the molecular mechanism will not only validate the therapeutic potential of this compound but also guide the design of more potent and selective analogs.

Integration of Advanced Computational Techniques with Experimental Studies

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery and chemical biology. For this compound, the integration of advanced computational techniques will be instrumental in accelerating research and providing deeper insights into its chemical and biological properties. acs.org

Molecular modeling and simulation studies can be employed to predict the three-dimensional structure of this compound and its interactions with potential biological targets. acs.org Quantum-chemical calculations, such as Density Functional Theory (DFT), can provide valuable information on the compound's electronic structure, reactivity, and spectroscopic properties. nih.gov These computational predictions can then be used to guide experimental studies, for example, by prioritizing potential binding partners for biochemical screening.

In silico screening of large compound libraries based on the this compound scaffold can identify new derivatives with potentially enhanced biological activity or improved pharmacokinetic properties. Quantitative Structure-Activity Relationship (QSAR) studies can further refine these models by correlating the structural features of a series of analogs with their measured biological activity. This iterative cycle of computational prediction and experimental validation will be a key driver of innovation in the development of novel chroman-based therapeutics.

Table 2: Computational Techniques in Chiral Chroman Research

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure and properties. | Stereochemistry, reaction mechanisms, spectroscopic data. nih.gov |

| Molecular Docking | Prediction of binding modes to biological targets. | Identification of potential protein targets, understanding binding interactions. |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion over time. | Conformational flexibility, stability of ligand-protein complexes. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Prediction of activity for new derivatives, guiding lead optimization. |

Exploration of Novel Chiral Chroman Scaffolds for Bioactive Molecules

Building upon the core structure of this compound, there is a vast and underexplored chemical space for the design and synthesis of novel chiral chroman scaffolds with unique biological activities. The chroman framework is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of bioactive natural products and synthetic drugs. rsc.orgeurekaselect.com

Future research in this area will involve the strategic modification of the this compound core to generate libraries of new derivatives. This can be achieved through the introduction of diverse functional groups at various positions on the chroman ring and the phenyl substituent. The goal is to create a collection of compounds with a broad range of physicochemical properties and biological activities.

High-throughput screening of these novel chroman scaffolds against a panel of biological targets can identify promising lead compounds for a variety of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. nih.govrsc.org The modular nature of chroman synthesis allows for the rapid generation of analogs, facilitating the optimization of lead compounds to improve their potency, selectivity, and drug-like properties. The exploration of novel chiral chroman scaffolds derived from this compound holds the potential to uncover new classes of therapeutic agents with novel mechanisms of action.

Table 3: Examples of Bioactive Chroman Derivatives

| Compound Class | Example | Biological Activity |

| Flavonoids | Quercetin | Antioxidant, Anti-inflammatory |

| Tocopherols | Vitamin E | Antioxidant |

| Synthetic Chromans | Nebivolol | Beta-blocker |

Q & A

Q. What are the common synthetic routes for (S)-6-Methyl-2-phenylchroman, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For example, this compound can be synthesized via cyclization of substituted chalcones using chiral catalysts like BINOL-derived phosphoric acids to enforce stereochemistry . Reaction temperature and solvent polarity significantly impact enantioselectivity; lower temperatures (e.g., −20°C) in aprotic solvents (e.g., THF) reduce racemization . Post-synthesis, chiral HPLC or polarimetry is used to confirm enantiomeric purity (>99% ee) .

Q. How is the stereochemistry of this compound confirmed using spectroscopic techniques?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in chroman derivatives (e.g., bond angles and torsion angles in screw-boat conformations) . For routine analysis, H NMR coupling constants (e.g., vicinal protons in the chroman ring) and NOESY correlations distinguish axial vs. equatorial substituents. CD spectroscopy can also corroborate stereochemistry by comparing experimental and calculated electronic transitions .

Q. What physicochemical properties of this compound are critical for in vitro assays?

- Methodological Answer : Key properties include solubility, log P, and hydrogen-bonding capacity. For instance:

| Property | Value | Method |

|---|---|---|

| Log Po/w (XLOGP3) | -0.44 | Computational prediction |

| Solubility (ESOL) | 0.604 mg/mL in water | Experimental measurement |

| TPSA | 225.06 Ų | Topological analysis |

Low solubility often necessitates DMSO stock solutions, while log P values guide membrane permeability predictions for cellular uptake studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, incubation times) or impurities. To address this:

- Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines for dose-response curves).

- Characterize impurities via LC-MS; even 5% impurities in stereoisomers can skew bioactivity .

- Meta-analysis of published IC values with sensitivity adjustments for assay conditions (e.g., ATP concentration in kinase assays) .

Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce phosphate esters at the 6-methyl group to enhance aqueous solubility, as seen in flavone derivatives .

- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) to improve plasma half-life, validated via murine pharmacokinetic studies (AUC increased by 3-fold) .

- Co-crystallization : Co-formers like succinic acid can disrupt crystal packing, improving dissolution rates (e.g., 80% release in 1 hr vs. 40% for pure compound) .

Q. How do computational models predict the metabolic stability of this compound, and what are their limitations?

- Methodological Answer :

- In silico tools : Use SwissADME or ADMET Predictor to identify metabolic soft spots (e.g., CYP3A4-mediated oxidation at the chroman ring) .

- Limitations : Models often underestimate phase II conjugation (e.g., glucuronidation) due to limited training data. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) and UPLC-QTOF metabolite profiling .

Q. What experimental designs are recommended for analyzing long-term stability of this compound under varying storage conditions?

- Methodological Answer : Conduct ICH Q1A-compliant stability studies:

- Forced degradation : Expose to 40°C/75% RH for 6 months; monitor degradation via HPLC (e.g., oxidation products at 6-methyl group) .

- Light sensitivity : Use USP-NF light cabinets (1.2 million lux-hours) to assess photostability; chromophores in the phenyl group may require amber vials .

- Data analysis : Apply Arrhenius kinetics to extrapolate shelf-life at 25°C, ensuring R > 0.95 for regression models .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental log P values for this compound?

- Methodological Answer : Discrepancies (e.g., predicted XLOGP3 = -0.44 vs. experimental = 1.96) arise from solvation effects. To reconcile:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.